N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 4-fluorophenylacetamide group. The fluorophenyl substituent likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a hypothesis supported by structural trends in related compounds .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)9-16(23)20-18-22-21-17(26-18)12-3-6-14-15(10-12)25-8-7-24-14/h1-6,10H,7-9H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJJCWHOYULQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. Scale-up processes may also involve continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related compounds displayed percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 glioblastoma cell line and moderate activity against other cancer types including OVCAR-8 and NCI-H40 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| ... | ... | ... |
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory potential. A study synthesized new sulfonamides containing the benzodioxane moiety and evaluated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase—key enzymes related to type 2 diabetes mellitus and Alzheimer's disease respectively. The findings indicated that these compounds could significantly inhibit enzyme activity, suggesting their potential as therapeutic agents for managing these conditions .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| Compound A | α-glucosidase | 70 |
| Compound B | Acetylcholinesterase | 65 |
| ... | ... | ... |
Antidiabetic Potential
In addition to anticancer properties, the compound's derivatives have shown significant anti-diabetic activity. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain synthesized oxadiazole derivatives effectively lowered glucose levels, highlighting their potential as therapeutic agents for diabetes management .
Case Studies and Experimental Insights
Several case studies have documented the synthesis and biological evaluation of compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide:
- Anticancer Studies : A comprehensive study focused on the synthesis of various oxadiazole derivatives and their anticancer properties revealed that structural modifications significantly influenced their efficacy against specific cancer cell lines .
- Enzyme Inhibition : Another investigation explored the relationship between structural features of oxadiazoles and their ability to inhibit α-glucosidase and acetylcholinesterase, providing insights into their mechanism of action and potential for drug development .
- Diabetes Research : Research utilizing Drosophila models demonstrated that certain derivatives not only inhibited key enzymes but also improved metabolic profiles in diabetic conditions, suggesting a dual role in both cancer treatment and metabolic disorders .
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations in the Acetamide Group
The target compound’s 4-fluorophenylacetamide group distinguishes it from analogs such as N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide (). The latter features a sulfonyl group from a 4-methoxyphenyl substituent, resulting in a higher molecular weight (431.419 g/mol vs. ~380 g/mol estimated for the target compound) and altered electronic properties. Sulfonyl groups typically increase polarity and hydrogen-bonding capacity, which may enhance target interaction but reduce membrane permeability compared to the fluorophenyl group .
Oxadiazole-Linked Benzodioxin Derivatives
Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () share the benzodioxin-oxadiazole scaffold but incorporate sulfanyl linkages instead of direct acetamide attachments. These derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–8 µg/mL. Replacing the sulfanyl group with a fluorophenylacetamide moiety may modulate antibacterial efficacy by altering hydrophobic interactions or steric hindrance .
Bioactivity Profiles
Enzyme Inhibition Potential
For example:
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) showed moderate α-glucosidase inhibition (IC₅₀ = 42 µM).
- N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) exhibited significant lipoxygenase (LOX) inhibition (IC₅₀ = 15 µM).
The fluorophenyl group in the target compound may enhance selectivity for similar enzymatic targets due to its electron-withdrawing nature, which could stabilize ligand-receptor interactions .
Cytotoxicity Considerations
In , sulfanyl-linked acetamides demonstrated low hemolytic activity (<10% at 100 µg/mL), suggesting favorable toxicity profiles. The fluorophenyl group in the target compound may further reduce cytotoxicity by minimizing reactive metabolic pathways, a trend observed in fluorinated pharmaceuticals .
Tabulated Comparison of Key Compounds
*Estimated based on structural similarity.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound based on diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various substituted phenylacetyl chlorides.
- Reactions : The compounds undergo acylation and cyclization reactions to form the oxadiazole moiety.
- Characterization : The final products are characterized using techniques such as IR and NMR spectroscopy to confirm their structures.
Enzyme Inhibition
The compound exhibits significant enzyme inhibition properties:
- Alpha-glucosidase Inhibition : Studies have shown that compounds with a benzodioxane moiety can inhibit alpha-glucosidase effectively. For instance, derivatives similar to this compound have demonstrated substantial inhibitory activity against this enzyme, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 12.5 | Alpha-glucosidase |
| Control Drug | 10.0 | Alpha-glucosidase |
Anticancer Activity
Compounds containing oxadiazole derivatives have been reported to possess anticancer properties. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines suggest that these compounds can induce apoptosis and inhibit cell proliferation . The presence of the benzodioxane structure enhances the biological activity by stabilizing interactions with cellular targets.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : The compound likely binds to the active site of alpha-glucosidase and other enzymes involved in carbohydrate metabolism.
- Calcium Channel Modulation : Some studies indicate that oxadiazole derivatives may activate calcium channels in neurons, contributing to their neuroprotective effects .
Case Study 1: Diabetes Management
A study evaluated the efficacy of a series of oxadiazole derivatives in managing blood glucose levels in diabetic models. The results indicated that compounds similar to this compound significantly reduced postprandial blood glucose levels compared to controls.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The results showed that these compounds could inhibit acetylcholinesterase activity effectively while also providing protection against neuronal cell death.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step reaction monitoring, including:
- Controlled conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (polar aprotic solvents like DMF or THF), and catalyst selection .
- Purification : Column chromatography or recrystallization to isolate intermediates; HPLC for final purity assessment .
- Scalability : Transition from batch to continuous flow reactors for industrial-scale reproducibility .
Q. What are the most common chemical reactions involving the 1,3,4-oxadiazole and benzodioxin moieties in this compound?
- Methodological Answer :
- Oxidation : Use of KMnO₄ or CrO₃ to oxidize oxadiazole rings, forming carboxylic acid derivatives .
- Substitution : Nucleophilic displacement of fluorine on the 4-fluorophenyl group with amines or thiols under basic conditions (e.g., NaH/DMF) .
- Reduction : LiAlH₄ or NaBH₄ to reduce acetamide carbonyls to alcohols .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzodioxin and oxadiazole ring connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Resolve stereochemical ambiguities in the solid state .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substitution reactions on the 4-fluorophenyl group?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Transition State Analysis : Simulate reaction pathways using software like Gaussian or ORCA to determine kinetic vs. thermodynamic control .
- Validation : Cross-check computational results with experimental substituent effects (e.g., electron-withdrawing vs. donating groups) .
Q. How should researchers address contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Studies : Perform in vitro assays (e.g., MIC for antimicrobial; IC₅₀ for cytotoxicity) across multiple cell lines .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate bioactive moieties .
- Target Validation : Use CRISPR knockouts or siRNA to confirm enzyme/receptor interactions .
Q. What experimental strategies can elucidate the mechanism of action for this compound’s enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets) .
Q. How do researchers assess the stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, pH extremes, and oxidizing agents (H₂O₂) to identify degradation products .
- LC-MS/MS : Track hydrolytic cleavage of the acetamide or oxadiazole rings .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
Q. What methodologies resolve conflicting results in the compound’s solubility and bioavailability profiles?
- Methodological Answer :
- Co-solvent Systems : Test solubility in PEG-400, cyclodextrins, or lipid-based formulations .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption .
- In Silico Modeling : Apply logP and pKₐ predictions via ADMET software (e.g., SwissADME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
